molecular formula C8H12O4 B13171078 Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13171078
M. Wt: 172.18 g/mol
InChI Key: UIBNHRZMLNAVER-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . It is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused to a heptane ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spirocyclic ring . The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both ester and dioxaspiro functionalities. This combination of features makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 2-methyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C8H12O4/c1-7(6(9)10-2)8(12-7)3-4-11-5-8/h3-5H2,1-2H3

InChI Key

UIBNHRZMLNAVER-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCOC2)C(=O)OC

Origin of Product

United States

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